molecular formula C15H16N4O4 B12163753 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B12163753
M. Wt: 316.31 g/mol
InChI Key: DMTSXTLPFINLEQ-UHFFFAOYSA-N
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Description

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a complex organic compound that features a benzoxazine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps. One common method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is compatible with various functional groups and provides good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is unique due to its combination of a benzoxazine ring and an oxadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C15H16N4O4/c1-9-17-14(23-19-9)6-7-16-13(20)8-12-15(21)18-10-4-2-3-5-11(10)22-12/h2-5,12H,6-8H2,1H3,(H,16,20)(H,18,21)

InChI Key

DMTSXTLPFINLEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3O2

Origin of Product

United States

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